molecular formula C10H7BrO2 B1271707 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 428487-30-3

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1271707
CAS No.: 428487-30-3
M. Wt: 239.06 g/mol
InChI Key: YIXFLBMKMCLBEJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7BrO2. It is a derivative of benzaldehyde, featuring a bromine atom at the third position and a prop-2-yn-1-yloxy group at the fourth position on the benzene ring. This compound is of interest in various fields due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of click chemistry and photoaffinity labeling. This compound can interact with various enzymes, proteins, and other biomolecules through its reactive aldehyde and alkyne groups. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the formation of stable adducts. Additionally, the bromine atom in this compound can participate in halogen bonding interactions, further influencing its binding affinity and specificity towards target biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Furthermore, this compound can induce changes in gene expression profiles by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins, via its reactive aldehyde and alkyne groups. This covalent modification can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or elevated temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enhancing cellular signaling and metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through a multi-step process. One common method involves the bromination of 4-(prop-2-yn-1-yloxy)benzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, dichloromethane).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Bromo-4-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 3-Bromo-4-(prop-2-yn-1-yloxy)benzyl alcohol.

Scientific Research Applications

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive aldehyde group.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    4-(Bromomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: A related compound with different functional groups, leading to varied applications and reactivity.

Uniqueness

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both a bromine atom and a prop-2-yn-1-yloxy group, which confer distinct reactivity and potential for diverse applications in chemical synthesis, biological studies, and industrial processes.

Properties

IUPAC Name

3-bromo-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXFLBMKMCLBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366730
Record name 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428487-30-3
Record name 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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